![molecular formula C12H8BrNO2 B1379991 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde CAS No. 1427460-53-4](/img/structure/B1379991.png)
3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde
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Overview
Description
“3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde” is a chemical compound with the CAS Number 1427460-53-4 . It has a molecular weight of 278.10 and its IUPAC name is 3-[(5-bromo-2-pyrimidinyl)oxy]benzaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde” is represented by the linear formula C12H8BrNO2 . The InChI code for this compound is 1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H .Physical And Chemical Properties Analysis
The compound has a melting point range of 86 - 88 . It is solid in physical form .Scientific Research Applications
Antioxidant, Antimicrobial, and Anticancer Properties
Research into derivatives of 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde has demonstrated significant antioxidant, antimicrobial, and anticancer properties. For instance, compounds synthesized from related benzaldehyde derivatives have shown higher antioxidant capacity compared to traditional standards, good antibacterial activity towards Bacillus subtilis, and significant cytotoxic activity against breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).
Chemical Synthesis and Antibacterial Activity
Additionally, these compounds have been utilized in chemical syntheses leading to novel structures with potential chemotherapeutic properties, demonstrating antibacterial activities against various strains to achieve chemotherapeutic properties (Ahmed et al., 2006).
Spectral and Computational Analysis
The synthesis and characterization of similar compounds have been supported by comprehensive spectral and computational analysis, facilitating the understanding of their molecular properties and potential applications in fields such as drug design and material science (Balachander & Manimekalai, 2017).
Catalytic Applications
Moreover, derivatives of 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde have found applications in catalytic processes, such as palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure to yield specific alkanoates, highlighting their utility in organic synthesis and pharmaceutical manufacturing (Cho & Kim, 2008).
Directed Lithiation Studies
Exploratory studies on directed lithiation have investigated the reactivity of related compounds, revealing insights into their chemical behavior and providing valuable information for the development of new synthetic methodologies (Dhau et al., 2013).
Safety and Hazards
The safety information available indicates that the compound has been classified under GHS07 . The hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-10-4-5-12(14-7-10)16-11-3-1-2-9(6-11)8-15/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHHAVJBTIDPQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261673 |
Source
|
Record name | Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427460-53-4 |
Source
|
Record name | Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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